N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Description
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-15-4-2-1-3-5-15)13-6-7-14-11-17-9-8-12(14)10-13/h1-7,10,17H,8-9,11H2,(H,18,19) |
InChI Key |
UXCMZVYWFMMWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for this compound involve multi-step synthesis processes that require precise control of reaction conditions and purification steps to ensure high yield and purity . These methods often utilize large-scale reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide exhibits a range of biological activities:
- Enzyme Inhibition : This compound has shown inhibitory activity against several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases such as Alzheimer's disease. In particular, derivatives of this compound have been evaluated for their effectiveness against MAO-A and MAO-B, demonstrating promising results in preclinical studies .
- Neuroprotective Effects : Studies have highlighted its potential neuroprotective properties, particularly in the context of ischemic stroke. The compound's ability to protect neurons from oxidative stress and apoptosis positions it as a candidate for further exploration in neuroprotective therapies .
- Antioxidant Activity : Research indicates that this compound and its derivatives possess antioxidant properties that could mitigate oxidative damage in cells .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase, which is involved in the conversion of estrone to estradiol . This inhibition can reduce the levels of active estrogen, making it a potential therapeutic agent for estrogen-dependent diseases such as breast cancer .
Comparison with Similar Compounds
Structural Analogs in the Tetrahydroisoquinoline Family
The following table highlights structural differences and similarities between N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide and related compounds:
Key Observations:
Substituent Effects: Methoxy Groups: Compounds like 6f () feature 6,7-dimethoxy substituents, which enhance lipophilicity and may improve blood-brain barrier penetration compared to the target compound .
Functional Group Variations: Carboxamide vs. Carboxylic Acid: The carboxamide in the target compound is non-ionizable at physiological pH, whereas the carboxylic acid in ’s analog is ionizable, affecting solubility and target interactions .
Ring System Differences: Isoquinoline vs. Quinoline: The isoquinoline core (nitrogen at position 2) in the target compound contrasts with the quinoline system (nitrogen at position 1) in ’s analog.
Pharmacological and Toxicological Considerations
- Neuroactive Potential: Tetrahydroisoquinolines are known for neuroactive properties. For example, MPTP (a tetrahydropyridine analog in ) induces parkinsonism via dopaminergic neuron toxicity. Though structurally distinct, this highlights the importance of ring substitution patterns in neuroactivity .
- Metabolic Stability : Carboxamide groups (as in the target compound) are generally more metabolically stable than esters or carboxylic acids, suggesting improved bioavailability compared to analogs like 6d (ethyl ester) in .
Biological Activity
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (NPTI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
NPTI belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their complex ring structures that can interact with various biological targets. The presence of the phenyl group and carboxamide moiety enhances its pharmacological properties, making it a versatile scaffold for drug development.
NPTI exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of NPTI and its derivatives. A series of isoquinoline dipeptides synthesized from THIQs exhibited significant antibacterial activity against Escherichia coli and other pathogens . The binding affinity studies indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for its antimicrobial effects.
Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of NPTI on various enzymes:
| Enzyme | Inhibition Rate | IC50 Value (µM) |
|---|---|---|
| MAO-A | 52.0% | 1.38 |
| MAO-B | 71.8% | 2.48 |
| Butyrylcholinesterase (BChE) | 55% at 100 µM | Not specified |
These results indicate that NPTI derivatives could be promising candidates for treating neurodegenerative disorders by modulating monoamine levels and enhancing cholinergic signaling .
Case Studies
- Neuroprotective Properties : A study on related THIQ compounds demonstrated their ability to mitigate the effects of MPTP-induced parkinsonism in animal models. These findings suggest that NPTI may also possess similar protective effects against neurodegeneration .
- Antibacterial Activity : The synthesis and evaluation of novel isoquinoline derivatives revealed potent antibacterial properties against clinical strains of bacteria. Compounds derived from NPTI showed superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of NPTI derivatives. Modifications at various positions on the THIQ scaffold can significantly influence their pharmacological properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
